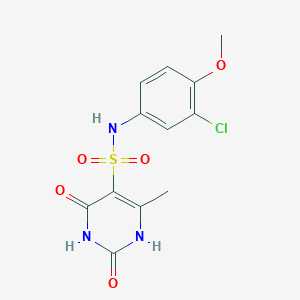![molecular formula C23H26N2O4S3 B4779022 1-{2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane](/img/structure/B4779022.png)
1-{2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane
Description
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step chemical reactions, employing strategies such as the in-situ formation of intermediates, metal-catalyzed cycloadditions, and selective functional group transformations. For instance, the preparation of 1-aza-1,3-bis(triphenylphosphoranylidene)propane demonstrates a method for synthesizing complex heterocyclic compounds through reactions involving phosphorane intermediates and butyllithium treatment (Katritzky, Jiang, & Steel, 1995). Such methodologies may offer insights into the synthesis of our compound of interest by showcasing the potential for complex ring systems and the introduction of sulfonyl groups through related chemical strategies.
Molecular Structure Analysis
The molecular structure of compounds akin to “1-{2,4-bis[(4-methylphenyl)sulfonyl]-1,3-thiazol-5-yl}azepane” is characterized by their complex heterocyclic frameworks and the presence of multiple functional groups. Techniques such as X-ray crystallography and NMR spectroscopy are instrumental in elucidating these structures, revealing aspects like bond angles, molecular conformations, and the spatial arrangement of substituents. Research on similar molecules emphasizes the significance of detailed structural analysis in understanding the molecular basis of their properties and reactivity (Al-Hourani et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such molecules encompasses a range of reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, influenced by the electronic nature of the sulfonyl and thiazole groups. For example, the Julia-Kocienski olefination demonstrates the use of sulfones in synthesizing alkenes through reactions with carbonyl compounds, highlighting the reactivity of sulfone-containing molecules (Alonso, Fuensanta, Nájera, & Varea, 2005).
Future Directions
properties
IUPAC Name |
5-(azepan-1-yl)-2,4-bis-(4-methylphenyl)sulfonyl-1,3-thiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O4S3/c1-17-7-11-19(12-8-17)31(26,27)21-22(25-15-5-3-4-6-16-25)30-23(24-21)32(28,29)20-13-9-18(2)10-14-20/h7-14H,3-6,15-16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOERBQCQVRLOQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)S(=O)(=O)C3=CC=C(C=C3)C)N4CCCCCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
490.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[1-(3-methoxyphenyl)ethyl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4778949.png)
![4,6-dimethyl-2-[({4-methyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazol-3-yl}methyl)thio]pyrimidine](/img/structure/B4778955.png)
![3-[4-(diethylamino)phenyl]-2-(phenylsulfonyl)acrylonitrile](/img/structure/B4778958.png)
![1,7,10-trimethyl-2,3,4,5-tetrahydro-1H-azepino[2,3-b]quinolin-6-amine oxalate](/img/structure/B4778966.png)
![3-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3-methoxyphenyl)propanamide](/img/structure/B4778974.png)
![N-cyclohexyl-4-[ethyl(methylsulfonyl)amino]benzamide](/img/structure/B4778983.png)

![methyl 2-[({1-[(1,5-dimethyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinyl}carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4778992.png)
![N-(3-cyano-4,5,6,7-tetrahydro-1-benzothien-2-yl)-7-(3-nitrophenyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4779013.png)
![N-{4-[(2-allyl-2-phenyl-4-pentenoyl)amino]phenyl}-2-fluorobenzamide](/img/structure/B4779017.png)
![2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)-N-{3,5-dimethyl-1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}acetamide](/img/structure/B4779035.png)
![N-cyclopropyl-5-oxo-3-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B4779047.png)
![2-[(4-methoxybenzyl)amino]-N-(2-methoxyphenyl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B4779059.png)
